molecular formula C22H27NO3 B5910511 4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate CAS No. 17784-22-4

4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate

Cat. No.: B5910511
CAS No.: 17784-22-4
M. Wt: 353.5 g/mol
InChI Key: UMFWAURYJZMWGE-UHFFFAOYSA-N
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Description

4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate is an organic compound that features a complex aromatic structure It is characterized by the presence of an acetyl group, a phenyl group, and two isopropyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate typically involves multiple steps. One common method starts with the acetylation of aniline to form N-acetylaniline. This intermediate is then subjected to Friedel-Crafts acylation using 2,6-diisopropylphenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The phenyl and isopropyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[acetyl(phenyl)amino]-2,6-dimethylphenyl acetate
  • 4-[acetyl(phenyl)amino]-2,6-diethylphenyl acetate
  • 4-[acetyl(phenyl)amino]-2,6-dipropylphenyl acetate

Uniqueness

4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate is unique due to the presence of two isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and binding properties. This structural feature can lead to distinct chemical and biological behaviors compared to its analogs with different alkyl groups.

Properties

IUPAC Name

[4-(N-acetylanilino)-2,6-di(propan-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-14(2)20-12-19(13-21(15(3)4)22(20)26-17(6)25)23(16(5)24)18-10-8-7-9-11-18/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWAURYJZMWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC(=O)C)C(C)C)N(C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172232
Record name N-[4-(Acetyloxy)-3,5-bis(1-methylethyl)phenyl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17784-22-4
Record name N-[4-(Acetyloxy)-3,5-bis(1-methylethyl)phenyl]-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17784-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Acetyloxy)-3,5-bis(1-methylethyl)phenyl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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